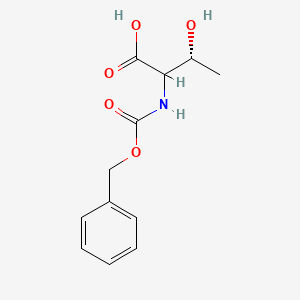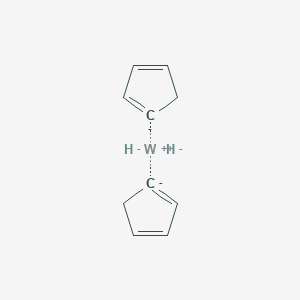
N-(2-Ethylhexyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)propane-1,3-diamine is an organic compound with the molecular formula C11H26N2. It is a type of diamine, which means it contains two amine groups. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexyl)propane-1,3-diamine can be synthesized through the reaction of 3-(Chloromethyl)heptane with 1,3-Diaminopropane in ethanol under heating conditions for 24 hours . The yield of this reaction is approximately 48% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethylhexyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethylhexyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Ethylhexyl)propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inducer of secondary metabolism, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid . These compounds are precursors for the activation of multidomain enzymes such as non-ribosomal peptide synthetases and polyketide synthases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simpler diamine with similar chemical properties.
N,N’-bis(2-aminoethyl)-1,3-propanediamine: A more complex diamine with additional aminoethyl groups.
Uniqueness
N-(2-Ethylhexyl)propane-1,3-diamine is unique due to its specific structure, which includes an ethylhexyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
13281-06-6 |
|---|---|
Molekularformel |
C11H26N2 |
Molekulargewicht |
186.34 g/mol |
IUPAC-Name |
N'-(2-ethylhexyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11,13H,3-10,12H2,1-2H3 |
InChI-Schlüssel |
XKXKBRKXBRLPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


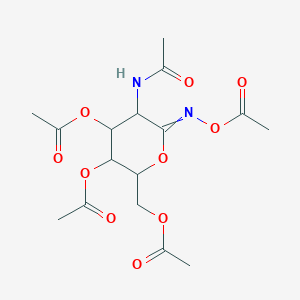

![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
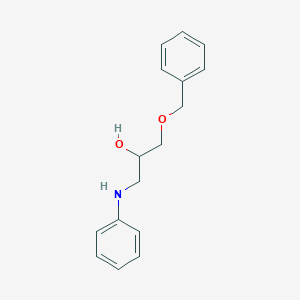


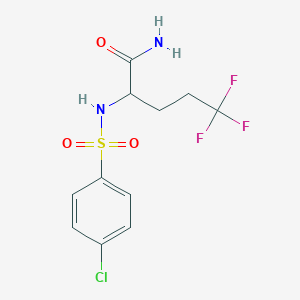
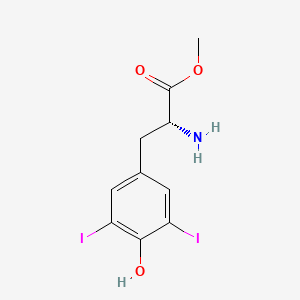
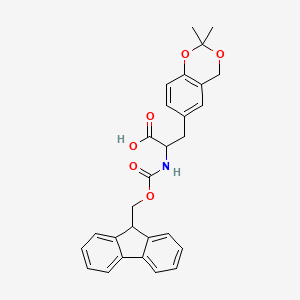
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
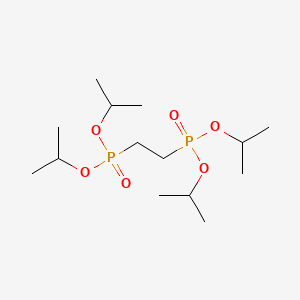
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
